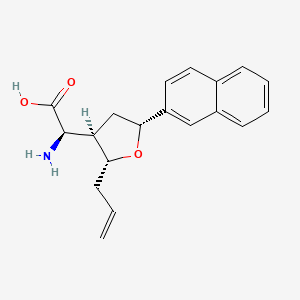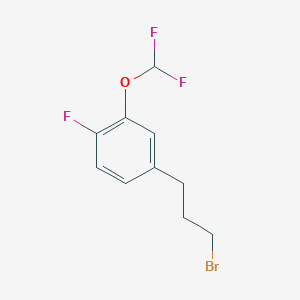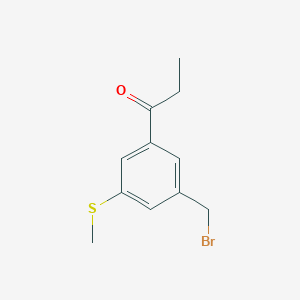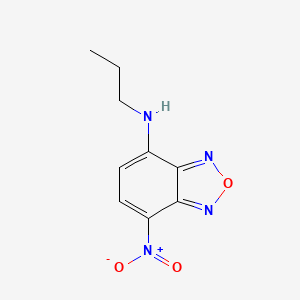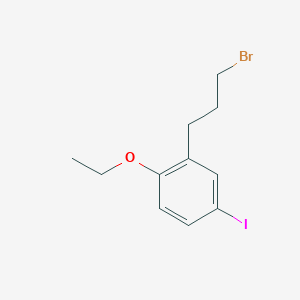
1-(3-Bromopropyl)-2-ethoxy-5-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-2-ethoxy-5-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromopropyl, ethoxy, and iodine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-ethoxy-5-iodobenzene can be achieved through several synthetic routes. One common method involves the bromination of 1-(3-propyl)-2-ethoxy-5-iodobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure the selective bromination of the propyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the process.
化学反应分析
Types of Reactions
1-(3-Bromopropyl)-2-ethoxy-5-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with new functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of deiodinated benzene derivatives.
科学研究应用
1-(3-Bromopropyl)-2-ethoxy-5-iodobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific biological pathways.
Material Science: Utilized in the preparation of functionalized materials with unique electronic or optical properties.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-2-ethoxy-5-iodobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The ethoxy and iodine groups may contribute to the compound’s overall binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
1-(3-Bromopropyl)-2-methoxy-5-iodobenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Bromopropyl)-2-ethoxy-4-iodobenzene: Similar structure but with the iodine atom in a different position on the benzene ring.
1-(3-Bromopropyl)-2-ethoxy-5-chlorobenzene: Similar structure but with a chlorine atom instead of an iodine atom.
Uniqueness
1-(3-Bromopropyl)-2-ethoxy-5-iodobenzene is unique due to the specific combination of bromopropyl, ethoxy, and iodine substituents on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H14BrIO |
|---|---|
分子量 |
369.04 g/mol |
IUPAC 名称 |
2-(3-bromopropyl)-1-ethoxy-4-iodobenzene |
InChI |
InChI=1S/C11H14BrIO/c1-2-14-11-6-5-10(13)8-9(11)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
InChI 键 |
AHBLOSUTNBXVCH-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1)I)CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(2-ethylhexyl)-5-[4-[7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]thieno[2,3-f][1]benzothiol-8-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B14054575.png)
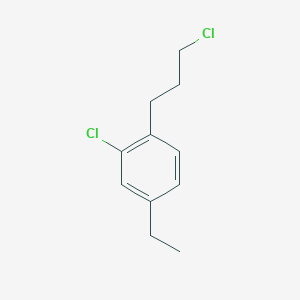
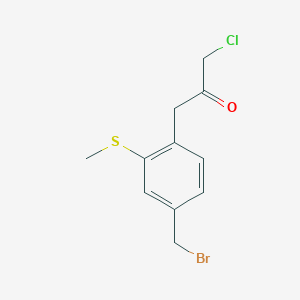
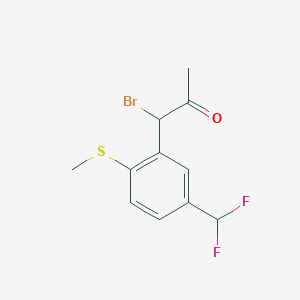

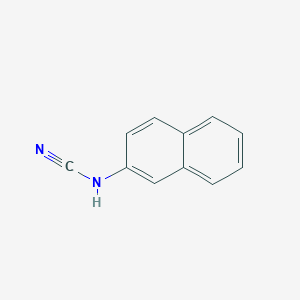
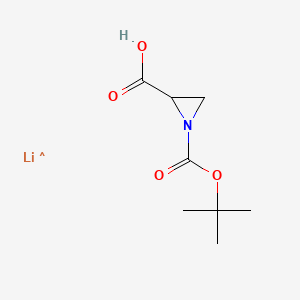
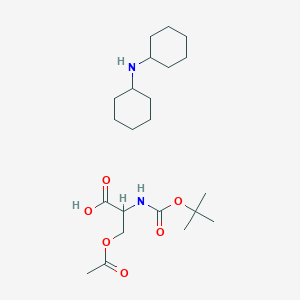
![[3-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14054629.png)
